molecular formula C13H21ClN2 B3096415 (1-Benzylpiperidin-4-yl)methanamine hydrochloride CAS No. 128185-94-4

(1-Benzylpiperidin-4-yl)methanamine hydrochloride

Cat. No. B3096415
CAS RN: 128185-94-4
M. Wt: 240.77 g/mol
InChI Key: KZLBMCODBNFXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-Benzylpiperidin-4-yl)methanamine hydrochloride” is a chemical compound with the CAS Number 128185-94-4 . It has a molecular formula of C13H21ClN2 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The molecular structure of “(1-Benzylpiperidin-4-yl)methanamine” (the base form of the hydrochloride salt) is represented by the formula C13H20N2 . The InChI code for this compound is 1S/C13H20N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.77 . It is a liquid in its physical form . The boiling point of the base form of the compound, “(1-Benzylpiperidin-4-yl)methanamine”, is 99-103°C/0.3mb .

Scientific Research Applications

Serotonin 5-HT1A Receptor Agonists

Research has shown that derivatives of (1-Benzylpiperidin-4-yl)methanamine, particularly as biased agonists of the serotonin 5-HT1A receptors, exhibit promising antidepressant-like activity. These derivatives preferentially stimulate ERK1/2 phosphorylation, suggesting their potential in treating depression (Sniecikowska et al., 2019).

NR1/2B N-methyl-D-aspartate Receptor Antagonists

(1-Benzylpiperidin-4-yl)methanamine derivatives have been identified as potent NR2B subunit-selective antagonists of the NMDA receptor. This research indicates their potential application in neuropathic pain and neurodegenerative diseases (Borza et al., 2007).

Antimicrobial Activity

Certain derivatives of (1-Benzylpiperidin-4-yl)methanamine have shown variable antibacterial and antifungal activities, opening avenues for their use in combating microbial infections (Visagaperumal et al., 2010).

Biased Agonism in Drug Discovery

Further studies have explored the development of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as 5-HT1A receptor-biased agonists. This research emphasizes the potential for these compounds in creating drugs with targeted therapeutic effects and reduced side effects (Sniecikowska et al., 2020).

Catalysis and Chemical Synthesis

(1-Benzylpiperidin-4-yl)methanamine has been used in the catalytic hydroxylation of alkanes, showcasing its potential in industrial chemical processes and catalysis (Sankaralingam & Palaniandavar, 2014).

Anticonvulsant Agents

Schiff bases of derivatives of (1-Benzylpiperidin-4-yl)methanamine have been synthesized and evaluated for their anticonvulsant activities, demonstrating their potential in treating epilepsy and related disorders (Pandey & Srivastava, 2011).

Photocytotoxicity and Imaging

Iron(III) complexes containing (1-Benzylpiperidin-4-yl)methanamine derivatives have been studied for their photocytotoxic properties, indicating their use in cancer treatment and cellular imaging (Basu et al., 2014).

Safety and Hazards

“(1-Benzylpiperidin-4-yl)methanamine” has been classified with the signal word “Danger” and is associated with several hazard statements including H302, H312, H314, H315, H318, H319, H332, and H335 . Precautionary measures include P260, P262, P270, P280, P301 + P330 + P331, P302 + P352, P303 + P361 + P353, P304 + P340, P305 + P351 + P338, P310, P363, and P402 + P404 .

Relevant Papers I found some references to “(1-Benzylpiperidin-4-yl)methanamine” on Sigma-Aldrich and Ambeed , but these do not appear to be peer-reviewed papers. They are product listings that provide some information about the compound.

properties

IUPAC Name

(1-benzylpiperidin-4-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2.ClH/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13;/h1-5,12H,6-11,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLBMCODBNFXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Benzylpiperidin-4-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Benzylpiperidin-4-yl)methanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Benzylpiperidin-4-yl)methanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
(1-Benzylpiperidin-4-yl)methanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1-Benzylpiperidin-4-yl)methanamine hydrochloride
Reactant of Route 6
(1-Benzylpiperidin-4-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.